Tetrazol-5-yl-glycine, also known as (RS)-(tetrazol-5-yl)glycine, is a potent and selective agonist of the N-methyl-D-aspartate receptor, a subtype of glutamate receptors in the central nervous system. This compound is notable for its ability to activate the receptor with significantly higher potency than natural neurotransmitters such as glutamate, making it a valuable tool in neuroscience research. The molecular formula of tetrazol-5-yl-glycine is , with a molecular weight of approximately 143.1 g/mol .
Tetrazol-5-yl-glycine is classified under excitatory amino acid analogs and is primarily utilized in pharmacological studies related to neurobiology. It has been identified as a convulsant agent due to its excitatory properties, which can lead to neuronal cell death through excitotoxicity . The compound is synthesized through organic chemistry processes involving glycine and tetrazole derivatives .
The synthesis of (RS)-(tetrazol-5-yl)glycine typically involves multi-step organic reactions. A common method includes the condensation reaction between glycine and tetrazole derivatives. Specific conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product.
The molecular structure of tetrazol-5-yl-glycine features a tetrazole ring attached to a glycine molecule. The structural formula can be represented as follows:
Key data regarding its molecular structure include:
Tetrazol-5-yl-glycine primarily participates in reactions that involve its interaction with NMDA receptors. Its potent agonistic activity leads to significant physiological responses:
The mechanism of action for tetrazol-5-yl-glycine involves its role as an NMDA receptor agonist:
Tetrazol-5-yl-glycine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White solid |
Molecular Weight | 143.106 g/mol |
Solubility | Soluble in water (up to 50 mM) |
Melting Point | Not specified in available data |
Storage Conditions | Room temperature |
These properties highlight its stability and solubility characteristics, which are essential for laboratory applications .
Tetrazol-5-yl-glycine has several important applications in scientific research:
(RS)-(Tetrazol-5-yl)glycine (hereafter referred to as Tetrazolylglycine) exhibits exceptional binding potency at NMDA receptors, significantly outperforming endogenous ligands. Radioligand binding studies demonstrate that Tetrazolylglycine displaces [³H]glutamate with an IC₅₀ of 36 ± 18 nM, compared to glutamate's own self-displacement IC₅₀ in the micromolar range [1] [2]. This represents a >20-fold increase in affinity over NMDA itself, positioning Tetrazolylglycine among the most potent synthetic NMDA agonists known [8]. Molecular dynamics simulations reveal that this enhanced binding affinity correlates with reduced conformational flexibility in the ligand-binding domain (LBD), stabilizing the receptor in a "going to be open state" even before full activation [6].
The molecular basis for this high-affinity interaction stems from the unique tetrazole bioisostere replacing the traditional ω-carboxyl group. Unlike glutamate's flexible carboxylate, the planar, aromatic tetrazole ring enables additional π-stacking and hydrogen bonding interactions within the binding cleft [1]. This structural feature significantly reduces the dissociation rate, prolonging receptor activation. Conformational studies using single-molecule FRET (smFRET) indicate that Tetrazolylglycine binding induces asymmetric closure of the bilobed glutamate-binding domain (S1S2), with a magnitude exceeding that observed with glutamate [3]. This pronounced domain closure initiates allosteric transitions through the dimer-dimer interface that facilitate subsequent channel gating [3].
Table 1: Comparative Efficacy of Tetrazolylglycine and Endogenous Ligands at NMDA Receptors
Ligand | [³H]CGS19755 Displacement IC₅₀ (nM) | [³H]Glutamate Displacement IC₅₀ (nM) | Depolarization EC₅₀ (Rat Cortex) |
---|---|---|---|
Tetrazolylglycine | 98 ± 7 | 36 ± 18 | < 100 nM |
Glutamate | ~10,000 | Self-displacement | ~1,000 nM |
NMDA | ~5,000 | ~2,500 | ~2,000 nM |
cis-Methanoglutamate | Not reported | Not reported | ~300 nM |
Data compiled from Schoepp et al. (1991) [2] and Lunn et al. (1992) [1]
Tetrazolylglycine demonstrates distinct activation kinetics compared to endogenous agonists. While glutamate induces rapid but transient activation, Tetrazolylglycine produces prolonged receptor stimulation due to slower dissociation kinetics [1] [6]. This extended activation underlies its potent excitotoxic effects observed in cortical slice preparations, where it induces rapid receptor-mediated neurotoxicity at concentrations significantly lower than those required for glutamate or NMDA [1] [5]. Computational modeling of human NMDA receptors indicates that Tetrazolylglycine binding promotes a global reduction in molecular flexibility, creating a more tightly packed conformation than the unbound receptor [6]. This ligand-induced stabilization represents a key transitional state preceding ion channel opening.
Tetrazolylglycine exhibits marked subunit dependence in its activation efficacy across NMDA receptor subtypes. Functional studies reveal exceptional potency at GluN1/GluN2D receptors (EC₅₀ = 99 nM), substantially higher than at GluN1/GluN2A (EC₅₀ = 1.7 μM) [4] [9]. This >17-fold differential highlights the compound's value as a pharmacological tool for investigating subunit-specific NMDA receptor functions. The molecular basis for this selectivity lies in differential closure dynamics of the ligand-binding domain between NR2 subunits, with NR2D exhibiting higher intrinsic sensitivity to agonist binding and greater domain closure than NR2A [3].
In vivo studies using NR1 hypomorphic mice (with global reduction of NR1 expression) reveal region-specific responses to Tetrazolylglycine administration. While hippocampal, amygdala, and cortical regions show blunted Fos induction (a marker of neuronal activation) in NR1-deficient mice, the lateral septum, nucleus of the solitary tract, and medial hypothalamic regions exhibit comparable Fos expression to wild-type mice following Tetrazolylglycine administration [7]. This demonstrates that Tetrazolylglycine-induced neuronal activation patterns persist in subcortical structures despite reduced NR1 expression, suggesting that NMDA receptors containing different NR2 subunits mediate region-specific responses. Specifically, NR2D-rich subcortical regions maintain responsiveness to Tetrazolylglycine even when overall receptor density is diminished [7].
Table 2: Subunit-Specific Activation Profiles of Tetrazolylglycine
Receptor Subtype | EC₅₀ Value | Relative Potency vs. Glutamate | Primary Localization |
---|---|---|---|
GluN1/GluN2A | 1.7 μM | ~5-fold higher | Forebrain, hippocampus |
GluN1/GluN2B | Not fully characterized | Intermediate | Forebrain, early development |
GluN1/GluN2C | Not reported | Not reported | Cerebellum, thalamus |
GluN1/GluN2D | 99 nM | >20-fold higher | Subcortical regions, interneurons |
Data from Vance et al. (2011) [4] and TargetMol (2024) [9]
The differential coupling efficiency between agonist binding and channel gating underlies subunit-specific responses to Tetrazolylglycine. smFRET studies demonstrate that NR2D-containing receptors require smaller conformational changes following agonist binding to achieve channel opening compared to NR2A-containing receptors [3]. Tetrazolylglycine's ability to induce near-complete domain closure even in NR2D subunits makes it exceptionally potent at these receptors. Additionally, molecular dynamics simulations indicate that Tetrazolylglycine binding to GluN1/GluN2D induces greater stabilization of the pre-gating dimer-dimer interface compared to GluN1/GluN2A [3] [6]. This interface mediates the allosteric communication underlying negative cooperativity between glutamate and glycine sites, with Tetrazolylglycine binding significantly altering this allosteric network.
Tetrazolylglycine demonstrates high-affinity displacement of established NMDA receptor radioligands. In rat brain membrane preparations, it potently inhibits [³H]CGS19755 (a competitive NMDA antagonist) binding with an IC₅₀ of 98 ± 7 nM [2] [8]. Even more impressively, it displaces [³H]glutamate with an IC₅₀ of 36 ± 18 nM, confirming its direct interaction with the glutamate recognition site [2]. This displacement potency significantly exceeds that of endogenous glutamate and reference NMDA receptor agonists. The binding isotherm analysis indicates a single high-affinity binding site without significant cooperativity, suggesting homogeneous interaction with NMDA receptors [2].
The exceptional selectivity of Tetrazolylglycine for NMDA receptors over other ionotropic glutamate receptors is evidenced by its minimal inhibition of [³H]AMPA (IC₅₀ > 30,000 nM), [³H]kainate (IC₅₀ > 30,000 nM), or [³H]glycine (IC₅₀ > 30,000 nM) binding [1] [8]. This selectivity profile confirms that Tetrazolylglycine specifically targets the glutamate site of NMDA receptors without significant interaction with the glycine co-agonist site or other glutamate receptor classes. The structural basis for this selectivity lies in the tetrazole ring's geometry, which optimally fits the NMDA glutamate binding pocket but cannot accommodate the more compact binding sites of AMPA or kainate receptors [1] [10].
Table 3: Radioligand Displacement Profile of Tetrazolylglycine
Radioligand | Receptor Target | Tetrazolylglycine IC₅₀ (nM) | Selectivity Ratio |
---|---|---|---|
[³H]Glutamate | NMDA receptor agonist site | 36 ± 18 | 1 (reference) |
[³H]CGS19755 | NMDA receptor competitive antagonist site | 98 ± 7 | 2.7 |
D,L-α-[5-methyl-³H]AMPA | AMPA receptor | >30,000 | >833 |
[³H]Kainate | Kainate receptor | >30,000 | >833 |
[³H]Glycine | NMDA receptor glycine site | >30,000 | >833 |
Data from Schoepp et al. (1991) [2] and Tocris Bioscience [8]
Radioligand kinetic studies reveal that Tetrazolylglycine exhibits non-competitive inhibition against [³H]CGS19755 but competitive displacement of [³H]glutamate [2] [8]. This apparent paradox is resolved by allosteric coupling models: Tetrazolylglycine binding to the glutamate site induces conformational changes that reduce antagonist affinity at the channel pore site (where CGS19755 binds). Molecular dynamics simulations of human NMDA receptors indicate that Tetrazolylglycine binding promotes a global reduction in molecular flexibility that propagates through the extracellular domain to the transmembrane region [6]. This "tightening" effect stabilizes the receptor in an agonist-bound conformation that is less accessible to pore-blocking antagonists like CGS19755, explaining its non-competitive displacement behavior despite binding to a distinct site.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7